Cas no 1055995-78-2 (4-Bromo-3-fluoro-N-methylbenzenesulfonamide)
4-Bromo-3-fluoro-N-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-fluoro-N-methylbenzenesulfonamide
- ZZVOUYNGRIXCHP-UHFFFAOYSA-N
- AM86251
- 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide
- 4-Bromo-3-fluoro-N-methylbenzenesulfonamide
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- MDL: MFCD18426207
- Inchi: 1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
- InChI Key: ZZVOUYNGRIXCHP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)S(NC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 264
- Topological Polar Surface Area: 54.6
4-Bromo-3-fluoro-N-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B011747-250mg |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide |
1055995-78-2 | 250mg |
$ 245.00 | 2022-06-07 | ||
| TRC | B011747-500mg |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide |
1055995-78-2 | 500mg |
$ 405.00 | 2022-06-07 | ||
| abcr | AB495875-250 mg |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide; . |
1055995-78-2 | 250MG |
€178.00 | 2023-04-19 | ||
| abcr | AB495875-1 g |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide; . |
1055995-78-2 | 1g |
€382.00 | 2023-04-19 | ||
| abcr | AB495875-5 g |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide; . |
1055995-78-2 | 5g |
€1,062.00 | 2023-04-19 | ||
| Enamine | EN300-1452982-50mg |
4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide |
1055995-78-2 | 50mg |
$407.0 | 2023-09-29 | ||
| Enamine | EN300-1452982-100mg |
4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide |
1055995-78-2 | 100mg |
$427.0 | 2023-09-29 | ||
| Enamine | EN300-1452982-250mg |
4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide |
1055995-78-2 | 250mg |
$447.0 | 2023-09-29 | ||
| Enamine | EN300-1452982-500mg |
4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide |
1055995-78-2 | 500mg |
$465.0 | 2023-09-29 | ||
| Enamine | EN300-1452982-1000mg |
4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide |
1055995-78-2 | 1000mg |
$485.0 | 2023-09-29 |
4-Bromo-3-fluoro-N-methylbenzenesulfonamide Suppliers
4-Bromo-3-fluoro-N-methylbenzenesulfonamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 4-Bromo-3-fluoro-N-methylbenzenesulfonamide
Recent Advances in the Study of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2)
4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromo and fluoro substituents on the benzene ring, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, highlighting its importance in contemporary chemical biology research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in various physiological and pathological processes. The researchers synthesized a series of derivatives and evaluated their binding affinities using X-ray crystallography and kinetic assays. The results demonstrated that the bromo and fluoro substituents significantly enhanced the compound's selectivity for tumor-associated isoforms, suggesting its potential as a lead compound for anticancer drug development.
In addition to its enzyme inhibitory properties, 4-Bromo-3-fluoro-N-methylbenzenesulfonamide has been explored for its antimicrobial activity. A recent preprint on bioRxiv reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the compound's interaction with bacterial efflux pumps, revealing a novel mechanism of action that could circumvent existing resistance pathways. These findings underscore the compound's potential as a scaffold for designing next-generation antibiotics.
The synthetic accessibility of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide has also been a focus of recent research. A 2024 paper in Organic Letters described a streamlined, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This methodological advancement not only improves the scalability of the compound but also facilitates the rapid generation of structural analogs for structure-activity relationship (SAR) studies. Such innovations are critical for accelerating the drug discovery process and optimizing the pharmacological profiles of sulfonamide-based therapeutics.
Despite these promising developments, challenges remain in the clinical translation of 4-Bromo-3-fluoro-N-methylbenzenesulfonamide derivatives. Pharmacokinetic studies have identified issues related to metabolic stability and bioavailability, as highlighted in a recent review in Expert Opinion on Drug Metabolism & Toxicology. Future research directions may include the incorporation of prodrug strategies or nanoparticle-based delivery systems to address these limitations and enhance the therapeutic potential of this compound class.
In conclusion, 4-Bromo-3-fluoro-N-methylbenzenesulfonamide (CAS: 1055995-78-2) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted biological activities, coupled with recent advances in synthetic methodologies, position it as a valuable tool for probing disease mechanisms and developing novel therapeutics. Continued research in this area is expected to yield further insights into its applications across diverse therapeutic areas.
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